Methyl 4-amino-1-fluorocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC15996701
Molecular Formula: C8H14FNO2
Molecular Weight: 175.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14FNO2 |
|---|---|
| Molecular Weight | 175.20 g/mol |
| IUPAC Name | methyl 4-amino-1-fluorocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3 |
| Standard InChI Key | DCIGCGTYPGIYRC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCC(CC1)N)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS: 1374656-13-9) is an organofluorine compound with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.20 g/mol. Its structure features a cyclohexane ring substituted with three key functional groups:
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A fluorine atom at the 1-position, influencing electronic properties.
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An amino group (-NH₂) at the 4-position, enabling nucleophilic reactions.
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A methyl ester (-COOCH₃) at the 1-position, providing sites for hydrolysis or transesterification.
The compound’s SMILES notation (COC(=O)C1(F)CCC(N)CC1) and IUPAC name (methyl 4-amino-1-fluorocyclohexane-1-carboxylate) reflect its stereochemistry and functional group arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄FNO₂ |
| Molecular Weight | 175.20 g/mol |
| CAS Number | 1374656-13-9 |
| SMILES | COC(=O)C1(F)CCC(N)CC1 |
| Hazard Classification | Skin/Respiratory Irritant |
Synthesis and Production Methods
The synthesis of methyl 4-amino-1-fluorocyclohexane-1-carboxylate involves multi-step reactions optimized for yield and purity. Key methodologies include:
Nucleophilic Fluorination
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
Amino Group Reactions
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester hydrolyzes to 4-amino-1-fluorocyclohexanecarboxylic acid, a precursor for peptide coupling.
Fluorine-Directed Reactivity
The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution or ring-opening reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
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Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at -20°C.
Spectroscopic Data
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¹H NMR: δ 3.70 (s, 3H, -OCH₃), δ 3.20–3.40 (m, 1H, -NH₂), δ 2.50–2.70 (m, 2H, cyclohexane protons) .
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¹³C NMR: δ 170.5 (C=O), 90.1 (C-F), 52.3 (-OCH₃).
Applications in Scientific Research
Pharmaceutical Development
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Drug Candidates: Serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists. Fluorination improves metabolic stability and blood-brain barrier penetration.
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Prodrug Design: The ester group enables controlled release of active carboxylic acid metabolites .
Materials Science
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Polymer Modification: Incorporation into polyamides enhances thermal stability and solvent resistance.
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Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior in display technologies.
Agricultural Chemistry
Comparative Analysis with Structural Analogs
Table 2: Analog Compounds and Key Differences
| Compound Name | CAS Number | Structural Variation |
|---|---|---|
| Methyl 4-amino-cyclohexanecarboxylate | 1374654-48-4 | Lacks fluorine substituent |
| Methyl cis-4-amino-1-fluorocyclohexane | 2411631-68-8 | Altered stereochemistry |
| 4-Amino-1-fluorocyclohexanecarboxylic acid | 1427378-61-7 | Carboxylic acid instead of ester |
Fluorination confers superior lipophilicity (LogP ≈ 1.2 vs. 0.8 for non-fluorinated analogs) and bioavailability .
Mechanism of Biological Action
In enzymatic studies, the compound inhibits serine proteases through reversible binding to the catalytic triad. The fluorine atom stabilizes enzyme-ligand interactions via dipole-dipole forces, while the amino group forms hydrogen bonds with aspartate residues.
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